2-(2,3-Dimethylphenyl)acetonitrile
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Overview
Description
“2-(2,3-Dimethylphenyl)acetonitrile” is an organic compound with the chemical formula C10H11N . It is also known as 2,3-dimethylphenylacetonitrile .
Synthesis Analysis
The synthesis of 2-(2,3-Dimethylphenyl)acetonitrile involves several steps. One method involves the refluxing reaction of 2-[(2,3-dimethylphenyl)amino]benzoic acid (ligand) with triphenyl tin chloride and dimethyl tin dichloride salts to give the corresponding substituted tin complexes . Another method involves the use of acetonitrile as a building block in the conversion reactions .Molecular Structure Analysis
The molecular structure of 2-(2,3-Dimethylphenyl)acetonitrile consists of a nitrile group (-CN) attached to a 2,3-dimethylphenyl group . The molecular weight of the compound is 145.2 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-Dimethylphenyl)acetonitrile include a density of 0.98g/cm3, a boiling point of 263.334ºC at 760 mmHg, and a melting point of 51-53ºC . The compound also has a flash point of 124.603ºC .Scientific Research Applications
Polymerization Catalysts
One significant application of 2-(2,3-Dimethylphenyl)acetonitrile derivatives is in the field of polymer science. Studies have shown that acetonitrile can act as a labile ligand for copper in the oxidative polymerizations of certain phenols, leading to high-performance polymers. For example, Gamez et al. (2001) demonstrated that the presence of acetonitrile significantly increases the polymerization rate of 2,6-dimethylphenol, resulting in polymers with applications in engineering plastics due to their enhanced properties (Gamez et al., 2001). This finding is echoed by Guieu et al. (2004), who explored the use of new N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol in acetonitrile, contributing further to our understanding of catalyst behavior and polymerization rates (Guieu et al., 2004).
Surface Modification and Material Science
In the area of materials science, the reactivity of acetonitrile-derived radicals has been harnessed for the surface modification of metals. Berisha et al. (2010) described the indirect grafting of acetonitrile-derived films on gold, copper, and silicon surfaces, which resulted in organic films with amino groups. These films have potential applications in creating anti-corrosive coatings or modifying surface properties for enhanced material performance (Berisha et al., 2010).
Electrochemical Applications
Electrochemistry benefits from the properties of 2-(2,3-Dimethylphenyl)acetonitrile derivatives in the synthesis and characterization of novel compounds. Ekinci et al. (2000) explored the electrooxidation of a thiophene derivative in acetonitrile, leading to new photoluminescent materials. This work demonstrates the potential of acetonitrile in facilitating electrochemical reactions that yield compounds with unique optical properties (Ekinci et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-(2,3-dimethylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJWBJQJMILOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435939 |
Source
|
Record name | 2-(2,3-dimethylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenyl)acetonitrile | |
CAS RN |
76574-43-1 |
Source
|
Record name | 2-(2,3-dimethylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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